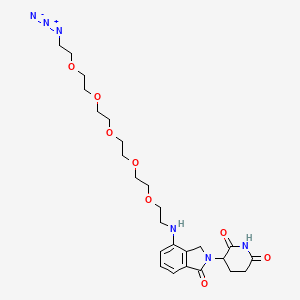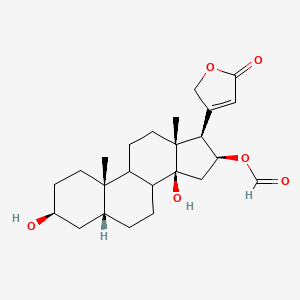![molecular formula C4H3N5 B14759603 Tetrazolo[1,5-b]pyridazine CAS No. 274-89-5](/img/structure/B14759603.png)
Tetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its unique structure and versatile applications. This compound is characterized by a fused ring system consisting of a tetrazole ring and a pyridazine ring. Its high nitrogen content and stability make it a promising candidate for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-b]pyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization . Another method includes the diazotization of 6-aminopyridazine, which is then treated with sodium azide to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or ethanol.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and energetic materials.
Biology: Investigated for its potential as an anticancer agent and antiviral compound.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of Tetrazolo[1,5-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high nitrogen content allows it to form stable complexes with metal ions, which can inhibit or activate specific biochemical pathways. For example, its derivatives have been shown to inhibit the activity of certain kinases, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Tetrazolo[1,5-b]pyridazine can be compared with other nitrogen-rich heterocycles such as:
Tetrazole: Similar high nitrogen content but different ring structure.
Pyridazine: Shares the pyridazine ring but lacks the tetrazole ring.
Triazole: Another nitrogen-rich heterocycle with different applications.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
274-89-5 |
|---|---|
Molekularformel |
C4H3N5 |
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C4H3N5/c1-2-4-6-7-8-9(4)5-3-1/h1-3H |
InChI-Schlüssel |
LWFUGGGWLUMXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=NN2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)

![2-[5-(4-fluorophenyl)-2-methyl-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14759534.png)


![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;hydrochloride](/img/structure/B14759569.png)







